2-[(2,3-Dimethylphenyl)methyl]oxirane
Description
2-[(2,3-Dimethylphenyl)methyl]oxirane is an epoxide derivative featuring a 2,3-dimethylphenyl group attached via a methylene bridge to the oxirane (epoxide) ring. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous oxirane derivatives. Epoxides like this are typically synthesized via the Corey-Chaykovsky reaction, where sulfonium or sulfoxonium ylides react with carbonyl compounds to form epoxides . Such compounds are pivotal in organic synthesis, serving as intermediates for polymers, pharmaceuticals, and agrochemicals. The 2,3-dimethylphenyl substituent likely enhances steric bulk and electron-donating effects, influencing reactivity and stability compared to other derivatives.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-10(9(8)2)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
HBBGAESXDKCELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2CO2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- 2-(4-Nitrobenzyl)oxirane (CAS 345975-15-7): Contains an electron-withdrawing nitro group at the para position, increasing electrophilicity of the epoxide ring. Molecular formula: C₉H₉NO₄; MW: 195.17 .
- 2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6): Features a phenoxy linker instead of a benzyl group. The meta-methyl substituent moderately donates electrons, balancing reactivity. Molecular formula: C₁₀H₁₂O₂; MW: 164.20 .
- 2-(3-Methylphenyl)oxirane (CAS 20697-03-4): Direct attachment of a methylphenyl group to the oxirane ring. Simpler structure with MW: 134.18 .
Stereochemical Variants
- (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 702687-42-1): Chiral epoxide with halogen substituents, influencing regioselectivity in ring-opening reactions. MW: 307.11 .
- (S)-2-((2-Chloro-phenoxy)methyl)oxirane: Enantiomer-specific reactivity, relevant in asymmetric synthesis. MW: 200.63 .
Physicochemical Properties
Research Findings
Industrial and Pharmaceutical Relevance
- Glycidyl Methacrylate (CAS 106-91-2): A key monomer in acrylic resins, highlighting the industrial importance of epoxides .
- Pharmaceutical Intermediates: Chiral epoxides like (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane are used in enantioselective drug synthesis .
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